molecular formula C10H7FN2O B068849 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 161398-15-8

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B068849
CAS No.: 161398-15-8
M. Wt: 190.17 g/mol
InChI Key: WXVQLDOGLPCKKH-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a high-value fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged scaffold in pharmaceutical agents, strategically functionalized with a 3-fluorophenyl group and an aldehyde moiety. The aldehyde group is a highly versatile synthetic handle, enabling its use in numerous condensation reactions, such as the formation of Schiff bases, and serving as a key intermediate in the synthesis of more complex molecular architectures. Its primary research value lies in its application as a precursor for the development of novel small molecule inhibitors, particularly in kinase-targeted therapies and other oncology-related pathways. The presence of the fluorine atom on the phenyl ring is a critical design element, often employed to modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers utilize this aldehyde in hit-to-lead optimization campaigns to create libraries of compounds for high-throughput screening (HTS) against a range of biological targets. It is also relevant in agrochemical research for the design of new active ingredients. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a well-ventilated laboratory.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQLDOGLPCKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362875
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161398-15-8
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

General Procedure and Optimization

A typical protocol involves reacting 3-(3-fluorophenyl)-1H-pyrazole derivatives with DMF and POCl₃ under controlled conditions. For instance, Popov et al. optimized the formylation of 5-chloro-3-(3-fluorophenyl)-1H-pyrazole by varying stoichiometric ratios and temperatures (Table 1).

Table 1. Optimization of Vilsmeier-Haack Conditions for 3-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

POCl₃ (equiv)DMF (equiv)Temperature (°C)Time (h)Yield (%)
46120167
46100258
681201.563

Key findings:

  • Excess DMF (6 equiv) and POCl₃ (4 equiv) at 120°C for 1 hour maximized yield (67%).

  • Microwave assistance reduced yields due to decomposition, contrasting with conventional heating.

Substrate Modifications

The choice of starting material critically impacts reactivity. Abu-Zaied et al. demonstrated that 3-(3-fluorophenyl)-1-phenyl-1H-pyrazole derivatives undergo smoother formylation than their non-aryl-substituted counterparts, attributed to electron-donating groups enhancing ring activation. For example, 3-(3-fluorophenyl)-1-methylpyrazole achieved 72% yield under standard conditions, whereas 1H-pyrazole lacking substituents required harsher protocols.

Cyclocondensation of Hydrazines with Ketones

This two-step method involves (1) hydrazone formation from 3-fluoroacetophenone and hydrazines, followed by (2) cyclization and oxidation to introduce the aldehyde group.

Hydrazone Synthesis

Benzylhydrazine derivatives react with 3-fluoroacetophenone in ethanol under acidic catalysis (H₂SO₄) to form hydrazones. Karale et al. reported that electron-withdrawing groups on the hydrazine component (e.g., nitro or cyano) accelerated cyclization kinetics. For instance, 1-benzyl-2-(1-(3-fluorophenyl)ethylidene)hydrazine formed in 85% yield after 1 hour of reflux.

Cyclization and Oxidation

The hydrazone intermediate undergoes cyclization using POCl₃-DMF, analogous to the Vilsmeier-Haack protocol. Subsequent oxidation with KMnO₄ or K₂Cr₂O₇ yields the carbaldehyde. Abu-Zaied et al. achieved 78% isolated yield by oxidizing 5-chloro-3-(3-fluorophenyl)-1H-pyrazole-4-methanol with KMnO₄ in pyridine-water medium.

Alternative Synthetic Routes

Friedel-Crafts Hydroxyalkylation

Rarely applied to pyrazoles, this method involves reacting 3-(3-fluorophenyl)pyrazole with formaldehyde donors. Bakr et al. demonstrated that paraformaldehyde in H₂SO₄ at 0°C produced the 4-carbaldehyde in 45% yield, though side reactions limited scalability.

Microwave-Assisted Synthesis

Despite inefficiency in formylation, microwaves excel in condensation steps. Hon et al. synthesized 3-(3-fluorophenyl)pyrazole-4-carbaldehyde via aldol condensation between preformed pyrazole esters and aldehydes under microwave irradiation (300 W, 10 min), achieving 82% yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.

Major Products

    Oxidation: 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to interact favorably with biological targets, making it a valuable building block for drug discovery and development .

Case Studies

  • Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity, which is beneficial for treating conditions such as arthritis and other inflammatory diseases.
  • Analgesics : Several studies have reported the synthesis of novel analgesic compounds utilizing this compound, highlighting its importance in pain management therapies.

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural applications, this compound is used in formulating agrochemicals, including pesticides and herbicides. Its fluorinated structure enhances the efficacy of these chemicals, improving crop protection and yield .

Application Insights

  • Pesticides : The incorporation of this compound into pesticide formulations has shown improved performance against various pests, leading to increased agricultural productivity.
  • Herbicides : Research indicates that this compound can be modified to develop selective herbicides that target specific weeds without harming crops.

Material Science

Novel Material Development
The unique chemical properties of this compound make it a candidate for creating novel materials, including advanced polymers and coatings. Its reactivity allows for functionalization that can lead to materials with tailored properties for specific applications .

Research Findings

  • Polymers : Studies have explored the use of this compound in synthesizing polymers with enhanced mechanical properties and thermal stability.
  • Coatings : Its potential as a component in protective coatings has been investigated, focusing on its ability to impart chemical resistance and durability.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological pathways and disease mechanisms .

Notable Applications

  • Enzyme Inhibitors : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
  • Receptor Studies : Its interaction with biological receptors has been characterized, contributing to the understanding of drug-receptor dynamics.

Fluorescent Probes

Imaging Applications
Recent investigations have focused on using this compound as a component in fluorescent probes for imaging applications in biological systems . This application is crucial for visualizing cellular processes and understanding complex biological interactions.

Research Highlights

  • Cellular Imaging : The compound's fluorescent properties enable it to be used in imaging techniques that track cellular activities in real-time.
  • Biological Insights : Studies employing these probes have provided valuable data on cellular responses under various conditions.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugsEnhanced drug efficacy
Agricultural ChemistryFormulation of pesticides and herbicidesImproved crop protection
Material ScienceDevelopment of advanced polymers and coatingsTailored material properties
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into disease mechanisms
Fluorescent ProbesComponent for imaging applications in biological systemsReal-time visualization of cellular processes

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-4-carbaldehyde derivatives vary primarily in substituent type and position. Key structural analogs include:

  • 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde : Fluorine at the para position (CAS: 306936-57-2) .
  • 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde : Two fluorine atoms at positions 3 and 5 (CAS: 618383-44-1) .
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Thiophene ring replaces fluorophenyl (CAS: Not specified) .
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde: Furan substituent (CAS: Not specified) .
Table 1: Structural Comparison
Compound Substituent(s) Molecular Weight (g/mol) Key Functional Groups
3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 3-Fluorophenyl 190.17 Aldehyde, Fluorine
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl 190.17 Aldehyde, Fluorine
3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde 3,5-Difluorophenyl 208.16 Aldehyde, Two Fluorines
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Thiophen-2-yl 192.25 Aldehyde, Thiophene
Antimicrobial Activity
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Exhibited MIC values of 1–4 µg/mL against bacterial strains (e.g., E. coli) and inhibited E. coli DNA gyrase with an IC50 of 3.19 µM .
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Demonstrated antibacterial activity comparable to Amoxicillin and antifungal activity (MIC = 32 µg/mL) .
  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Showed broad-spectrum potency against bacteria and fungi, outperforming reference drugs .
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Active against P. aeruginosa, B. subtilis, and S. aureus .
Table 2: Antimicrobial Activity Comparison
Compound MIC (µg/mL) IC50 (DNA Gyrase, µM) Key Targets
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 1–4 (Bacteria) 3.19 E. coli, S. aureus
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 32 (Fungi) N/A C. albicans
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 2–16 (Bacteria/Fungi) N/A Broad-spectrum
This compound Not reported Not reported -
Enzyme Inhibition and Other Activities
  • Pyrazole-thiazolidinone hybrids: Derived from pyrazole-4-carbaldehydes, these compounds inhibited α-amylase by up to 90% (e.g., compound 5a) .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives : Exhibited antioxidant and anti-inflammatory activity, with some matching standard drugs .

Insight : The aldehyde group’s reactivity enables diverse derivatization, but the fluorophenyl group’s role in enzyme inhibition requires further study.

Physicochemical Properties

  • Lipophilicity : Fluorine at the meta position (3-fluorophenyl) may reduce logP compared to para-substituted analogs, affecting membrane permeability.

Biological Activity

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted with a 3-fluorophenyl group and an aldehyde functional group. The compound's planar structure allows for effective interactions with various biological targets, which is crucial for its pharmacological activities.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted that derivatives of pyrazole carbaldehydes showed promising results against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus32
This compoundE. coli64

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been noted in several studies. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives could reduce inflammation markers by up to 85% at specific concentrations, indicating their potential use in treating inflammatory diseases .

CompoundCytokine Inhibition (%)Concentration (µM)Reference
This compoundTNF-α: 76%10
This compoundIL-6: 86%10

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. Studies indicate that certain derivatives exhibit nanomolar inhibitory activity against these enzymes, which is crucial for developing treatments for Alzheimer's disease .

EnzymeInhibition TypeIC50 (nM)Reference
AChENon-selective100
MAO-BSelective50

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:

  • Antimicrobial Efficacy : A comparative study on various pyrazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced antibacterial properties, suggesting a structure-activity relationship where fluorination plays a critical role in biological efficacy .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds derived from pyrazoles significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac, highlighting their therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using substituted hydrazines and β-ketoaldehydes. For example, describes a literature-based method for analogous pyrazole-4-carbaldehydes using Claisen-Schmidt condensation. Reaction parameters (temperature, solvent, catalyst) significantly affect yields. For instance, using ethanol as a solvent at 80°C with a base catalyst (e.g., NaOH) may yield ~60–70% purity, requiring further purification via column chromatography .
  • Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and optimize stoichiometry to minimize byproducts like unreacted hydrazines or dimerized intermediates.

Q. How can the molecular structure of this compound be confirmed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: aldehyde proton (~9.8–10.2 ppm), pyrazole ring protons (6.5–8.5 ppm), and fluorine coupling patterns .
  • X-ray Crystallography : and highlight single-crystal X-ray diffraction (SC-XRD) for bond angles and torsion angles. For example, the aldehyde group typically shows a planar geometry with a C=O bond length of ~1.22 Å .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial, antioxidant, or enzyme-inhibitory activities using:

  • Antibacterial Assays : Broth microdilution (MIC values against S. aureus or E. coli) as in .
  • DPPH Radical Scavenging : Assess antioxidant potential (IC50_{50} values) .
    • Data Interpretation : Compare results with positive controls (e.g., ascorbic acid for antioxidants) and note discrepancies in activity across substituent variations (e.g., fluorophenyl vs. chlorophenyl analogs) .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence structure-activity relationships (SAR)?

  • Methodology : Syntize derivatives with variations at positions 1, 3, and 4 (e.g., replacing fluorine with chlorine or adding methyl/methoxy groups). Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases). and demonstrate how trifluoromethyl or aryl substitutions enhance bioactivity .
  • Data Contradictions : Some studies (e.g., vs. 12) report conflicting trends in antibacterial efficacy for fluorophenyl vs. chlorophenyl derivatives, possibly due to differences in bacterial membrane permeability .

Q. What analytical challenges arise in purity assessment, and how can they be resolved?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. notes that residual solvents (e.g., DMF) or unreacted intermediates may require gradient elution .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for fluorine-containing impurities (e.g., 19F^{19}F vs. 35Cl^{35}Cl) .
    • Troubleshooting : If NMR shows unexpected peaks (e.g., aldehyde oxidation to carboxylic acid), employ stabilizing agents like BHT during storage .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. and suggest aldehydes may oxidize to carboxylic acids under humid conditions .
  • Light Sensitivity : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products .
    • Mitigation : Use amber vials and inert atmospheres (N2_2) for long-term storage .

Q. What computational methods validate experimental data for this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare theoretical vs. experimental bond lengths (e.g., C-F bond: ~1.34 Å) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility trends .
    • Data Correlation : Discrepancies between computed and observed NMR shifts (e.g., aldehyde proton) may indicate solvent effects or crystal packing forces .

Contradictions and Knowledge Gaps

  • Synthetic Yield Variability : reports ~70% yields for similar compounds, while notes challenges in scaling up (e.g., 29% yield for a brominated analog). This highlights the need for catalyst screening (e.g., Pd vs. Cu) .
  • Bioactivity Inconsistencies : Fluorophenyl derivatives in show strong antibacterial activity, whereas reports weaker effects, possibly due to assay conditions (e.g., pH, bacterial strain) .

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